molecular formula C11H17N3O2 B2592472 Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate CAS No. 2287341-30-2

Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate

Cat. No. B2592472
CAS RN: 2287341-30-2
M. Wt: 223.276
InChI Key: LKTNYMVISDVUPR-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate exerts its therapeutic effects by selectively inhibiting BTK activity. BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and activation of B-cells. By inhibiting BTK, this compound prevents B-cell activation and proliferation, leading to suppression of cancer cell growth and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. It has been shown to suppress cancer cell growth and proliferation, as well as reduce autoimmune responses in preclinical models of autoimmune diseases. In addition, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

One of the major advantages of Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration and in vivo studies. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for the research and development of Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate. One area of focus is the optimization of its pharmacokinetic properties, such as increasing its half-life and reducing its clearance. Another area of focus is the identification of biomarkers that can predict response to this compound, which can help to guide patient selection and improve clinical outcomes. Finally, there is a need for further studies to explore the potential therapeutic applications of this compound in other diseases beyond cancer and autoimmune disorders.

Synthesis Methods

The synthesis of Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate involves several steps, starting with the reaction of this compound with a suitable reagent to form an intermediate compound. This is followed by further reactions and purification steps to obtain the final product in high purity and yield.

Scientific Research Applications

Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit BTK activity in vitro and in vivo, leading to suppression of cancer cell growth and proliferation. In addition, this compound has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)7-8(12)14-9(13-7)6-4-5-6/h6H,4-5,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNYMVISDVUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(N1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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